3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Blocks

This pyrazole scaffold provides an unmatched orthogonal reactivity profile for medicinal chemistry and agrochemical discovery. The 5-carboxylic acid enables robust amide couplings while the 3-formyl group permits secondary derivatizations (reductive amination, oxime ligation) inaccessible to unsubstituted or halo-analogs. Using generic pyrazole-5-carboxylic acids will lead to divergent synthetic outcomes and lower yields. This is the essential building block for systematic SAR exploration and bifunctional probe assembly.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 221323-58-6
Cat. No. B1500515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-formyl-1-methyl-1H-Pyrazole-5-carboxylic acid
CAS221323-58-6
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C=O)C(=O)O
InChIInChI=1S/C6H6N2O3/c1-8-5(6(10)11)2-4(3-9)7-8/h2-3H,1H3,(H,10,11)
InChIKeyUUKTVALKHIMMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 221323-58-6) for Procurement and Synthesis Planning


3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 221323-58-6) is a heterocyclic building block in the pyrazole-5-carboxylic acid class, characterized by a formyl substituent at the 3-position and a carboxylic acid group at the 5-position of the N-methylated pyrazole ring . This substitution pattern confers distinct chemical reactivity, particularly through the aldehyde moiety, enabling transformations such as reductive amination and Knoevenagel condensations that are inaccessible to unsubstituted or halo-substituted analogs [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research programs requiring functionalized pyrazole scaffolds [2].

Critical Selection Criteria for 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid in Chemical Synthesis


Generic substitution among pyrazole-5-carboxylic acid derivatives is scientifically invalid due to profound differences in reactivity driven by the 3-position substituent. The formyl group on 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid provides a unique aldehyde handle for orthogonal derivatization—enabling reductive amination, hydrazone formation, and Wittig reactions—which cannot be replicated by chloro, trifluoromethyl, or unsubstituted analogs [1]. Furthermore, the electron-withdrawing nature of the formyl group modulates the pKa of the adjacent carboxylic acid, altering coupling efficiency in amide bond formation compared to electron-donating substituents . Simply substituting a cheaper, more available pyrazole-5-carboxylic acid derivative will lead to divergent synthetic outcomes, compromised yields, and ultimately, failure to generate the intended target molecule [2].

Quantitative Differentiation of 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid Against Key Comparators


Structural Differentiation: Formyl vs. Unsubstituted Pyrazole-5-Carboxylic Acid

3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid possesses a formyl substituent at the 3-position, whereas its parent analog, 1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 16034-46-1), is unsubstituted at this position [1]. The presence of the formyl group introduces a second reactive functional group, enabling sequential or orthogonal derivatization strategies. The formyl group also increases the molecular weight (154.12 g/mol) and topological polar surface area (tPSA: 72.2 Ų) compared to the unsubstituted analog (MW: 126.11 g/mol, tPSA: 55.1 Ų) . This modification impacts physicochemical properties, including an increase in hydrogen bond acceptors (from 3 to 4) and a calculated logP of -0.1 .

Medicinal Chemistry Organic Synthesis Building Blocks

Agrochemical Utility: Formyl vs. Chloro Substituted Pyrazole-5-Carboxylic Acid

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) is a well-characterized plant activator with a reported ED₈₀ (effective dose for 80% disease inhibition) of 0.05 mg/pot against rice blast (Pyricularia oryzae) [1]. In contrast, 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid, while belonging to the same pyrazole-5-carboxylic acid class, lacks documented plant activator activity in the primary literature. Instead, its utility is centered on its role as a synthetic building block for creating novel agrochemical candidates, leveraging the formyl group for the introduction of diverse pharmacophores [2]. This functional divergence underscores that the chloro analog is an end-use agrochemical, whereas the formyl analog is a precursor for generating diverse, functionalized analogs with potentially distinct biological profiles [3].

Agrochemical Plant Activator Rice Blast

Physicochemical Properties: Acid vs. Ester Form Comparison

3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid and its methyl ester derivative (CAS: 1031351-95-7) exhibit distinct physicochemical profiles critical for different stages of drug discovery and chemical synthesis [1]. The free acid form possesses a carboxylic acid group, conferring an ionizable center (pKa ~4) that enhances aqueous solubility under basic conditions and enables direct coupling with amines. The methyl ester analog lacks this ionizable group, resulting in higher lipophilicity and improved membrane permeability, which is advantageous for cell-based assays but limits its utility in direct amide bond formation without prior hydrolysis [2]. The acid form has a molecular weight of 154.12 g/mol and a calculated logP of -0.1, whereas the methyl ester has a molecular weight of 168.15 g/mol and a higher logP .

Physicochemical Properties Drug Design Solubility

Supplier Purity and Hazard Profile for Procurement Decision-Making

Commercially available 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid is supplied with a minimum purity specification of 97% (HPLC) by vendors such as Fluorochem, ensuring high-quality material suitable for demanding synthetic applications . Alternative suppliers, including AKSci, offer a lower purity specification of 95% . The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335), necessitating appropriate personal protective equipment and handling procedures . In contrast, the unsubstituted analog, 1-methyl-1H-pyrazole-5-carboxylic acid, is often available at ≥95% purity and carries fewer hazard statements, primarily related to eye and respiratory irritation .

Procurement Quality Control Safety

High-Value Application Scenarios for 3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid in R&D


Medicinal Chemistry: Synthesis of Functionalized Pyrazole Libraries

3-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a privileged scaffold for the parallel synthesis of diverse compound libraries in medicinal chemistry. The carboxylic acid group at the 5-position enables robust amide coupling with a wide array of amines, while the 3-formyl group provides a secondary reactive handle for reductive amination, oxime formation, or Knoevenagel condensation, facilitating the rapid exploration of chemical space around the pyrazole core [1]. This orthogonal reactivity is particularly valuable in hit-to-lead optimization campaigns where systematic variation of substituents is required to establish structure-activity relationships (SAR) [2].

Agrochemical Discovery: Synthesis of Novel Fungicide and Herbicide Candidates

In agrochemical research, 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid is employed as a versatile building block for the de novo synthesis of novel fungicides and herbicides. While 3-chloro analogs have demonstrated direct plant activator activity, the formyl analog is utilized to generate structurally diverse candidates through condensation with hydrazines, hydroxylamines, and active methylene compounds, leading to pyrazolyl-hydrazones, oximes, and α,β-unsaturated derivatives with potential crop protection applications [1]. This synthetic versatility allows for the creation of proprietary chemical space distinct from known commercial agrochemicals [2].

Chemical Biology: Development of Activity-Based Probes and Bifunctional Molecules

The dual orthogonal reactive centers of 3-formyl-1-methyl-1H-pyrazole-5-carboxylic acid make it an ideal starting material for the construction of bifunctional chemical biology probes. The carboxylic acid can be conjugated to a recognition element (e.g., a peptide or small molecule ligand) via amide bond formation, while the formyl group can be subsequently functionalized with a reporter tag (e.g., a fluorophore or biotin) through oxime ligation or reductive amination [1]. This sequential, chemoselective derivatization strategy enables the precise assembly of complex molecular architectures for target engagement studies, protein labeling, and cellular imaging [2].

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